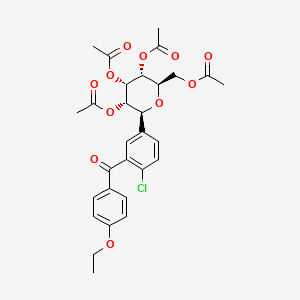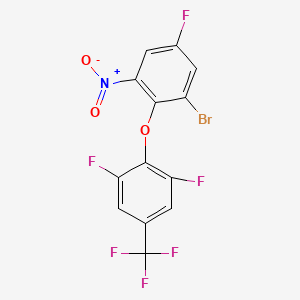
5-Methoxy Dapagliflozin Tetraacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy Dapagliflozin Tetraacetate: is a derivative of dapagliflozin, a sodium-glucose co-transporter 2 inhibitor. This compound is primarily used as an intermediate in the synthesis of other dapagliflozin derivatives. Dapagliflozin itself is a well-known medication used in the treatment of type 2 diabetes mellitus by inhibiting the reabsorption of glucose in the kidneys, thereby promoting its excretion through urine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy Dapagliflozin Tetraacetate involves multiple steps. One common method starts with the oxidation of tetraacetyl dapagliflozin using manganese dioxide to produce tetraacetyl oxo dapagliflozin. This intermediate is then subjected to methoxylation to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of automated reactors and stringent quality control measures to maintain consistency and safety .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methoxy Dapagliflozin Tetraacetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Methoxylation of hydroxyl groups to form methoxy groups.
Common Reagents and Conditions:
Oxidation: Manganese dioxide in chloroform.
Reduction: Lithium aluminum hydride in ether.
Substitution: Methanol in the presence of a base.
Major Products: The major products formed from these reactions include various methoxylated and hydroxylated derivatives of dapagliflozin .
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-Methoxy Dapagliflozin Tetraacetate is used as an intermediate in the synthesis of other dapagliflozin derivatives.
Biology and Medicine: In biology and medicine, this compound is explored for its potential therapeutic effects, particularly in the treatment of diabetes and related metabolic disorders. It is also used in research to understand the metabolism and pharmacokinetics of dapagliflozin .
Industry: In the pharmaceutical industry, this compound is used in the development and production of new antidiabetic medications.
Mécanisme D'action
The mechanism of action of 5-Methoxy Dapagliflozin Tetraacetate is similar to that of dapagliflozin. It inhibits the sodium-glucose co-transporter 2 in the kidneys, reducing the reabsorption of glucose and promoting its excretion through urine. This helps in lowering blood glucose levels in patients with type 2 diabetes mellitus .
Comparaison Avec Des Composés Similaires
Dapagliflozin: The parent compound, used widely in the treatment of type 2 diabetes.
Empagliflozin: Another sodium-glucose co-transporter 2 inhibitor with similar therapeutic effects.
Canagliflozin: A similar compound with additional benefits in reducing cardiovascular risks.
Uniqueness: 5-Methoxy Dapagliflozin Tetraacetate is unique due to its specific methoxylation, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar inhibitors .
Propriétés
Formule moléculaire |
C29H31ClO11 |
|---|---|
Poids moléculaire |
591.0 g/mol |
Nom IUPAC |
[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-[4-chloro-3-(4-ethoxybenzoyl)phenyl]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C29H31ClO11/c1-6-36-21-10-7-19(8-11-21)25(35)22-13-20(9-12-23(22)30)26-28(39-17(4)33)29(40-18(5)34)27(38-16(3)32)24(41-26)14-37-15(2)31/h7-13,24,26-29H,6,14H2,1-5H3/t24-,26+,27-,28+,29-/m1/s1 |
Clé InChI |
FCEVXXDFLKPTIF-YJWDFKAOSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[C@H]3[C@@H]([C@@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)Cl |
SMILES canonique |
CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)C3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[5-[5-carboxy-3-oxo-2-(4-sulfophenyl)-1H-pyrazol-4-yl]penta-2,4-dienylidene]-5-oxo-1-(4-sulfophenyl)pyrazole-3-carboxylic acid](/img/structure/B13424756.png)
![(6S,8S,9R,10S,11S,13S,14S,17S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13424769.png)
![2-[3-(4-fluorobenzoyl)-6-methoxy-2-methylindol-1-yl]acetic acid](/img/structure/B13424773.png)

![1,2,3,4,5,5,6,6-Octafluorobicyclo[2.2.0]hex-2-ene](/img/structure/B13424780.png)



![(1A-methyl-6-oxo-3-phenoxy-1,1a,6,6a-tetrahydroindeno[1,2-b]azirine-6a-carbonyl)glycine](/img/structure/B13424811.png)




